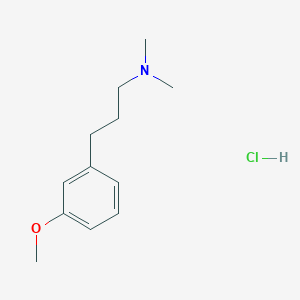![molecular formula C30H20Cl2 B14595281 9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene CAS No. 60949-07-7](/img/structure/B14595281.png)
9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene is a chemical compound belonging to the family of anthracene derivatives. This compound is characterized by the presence of two 4-chlorophenyl groups attached to the 9 and 10 positions of the anthracene core via ethenyl linkages. Anthracene derivatives are known for their photophysical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity of the final product. The general procedure includes the use of palladium catalysts, base, and appropriate solvents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar cross-coupling techniques. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial production also ensures strict quality control measures to maintain the consistency and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce dihydroanthracene derivatives .
Scientific Research Applications
9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in the study of photophysical properties and their effects on biological systems.
Medicine: Investigated for potential use in photodynamic therapy and as a fluorescent probe for imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as its use in photodynamic therapy or as a fluorescent probe .
Comparison with Similar Compounds
Similar Compounds
- 9,10-Bis(4-methoxyphenyl)anthracene
- 9,10-Bis(4-formylphenyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene is unique due to the presence of 4-chlorophenyl groups, which impart distinct photophysical properties. These properties make it particularly valuable in applications requiring high thermal stability and blue emission with high quantum yield .
Properties
CAS No. |
60949-07-7 |
|---|---|
Molecular Formula |
C30H20Cl2 |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
9,10-bis[2-(4-chlorophenyl)ethenyl]anthracene |
InChI |
InChI=1S/C30H20Cl2/c31-23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(32)18-12-22/h1-20H |
InChI Key |
WVPYAQOFQCJHEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=C(C=C4)Cl)C=CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


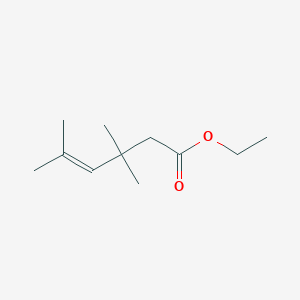
![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-](/img/structure/B14595204.png)
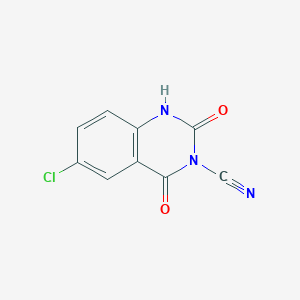

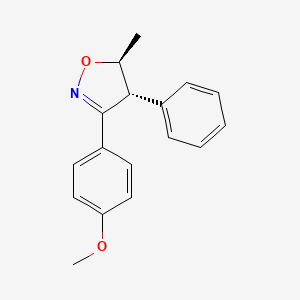
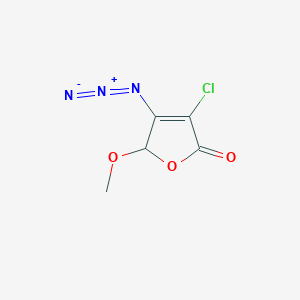
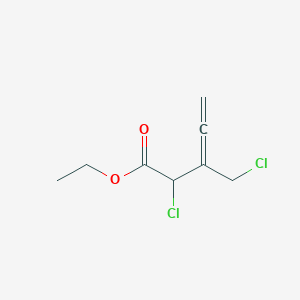
![Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate](/img/structure/B14595240.png)
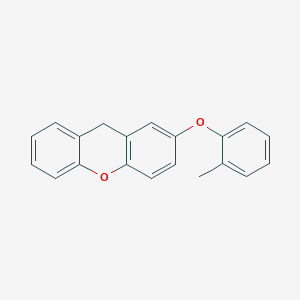
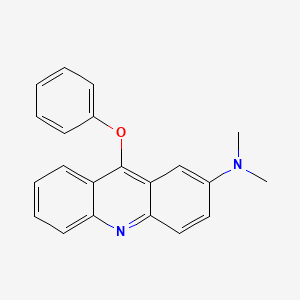

![3-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}pentane-2,4-dione](/img/structure/B14595265.png)
